molecular formula C14H16N2O2 B1671758 Imiloxan CAS No. 81167-16-0

Imiloxan

Cat. No.: B1671758
CAS No.: 81167-16-0
M. Wt: 244.29 g/mol
InChI Key: UXABARREKCJULM-UHFFFAOYSA-N
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Description

Imiloxan is a chemical compound primarily used in scientific research. It is known for its role as a selective antagonist for the alpha 2B adrenergic receptor. This compound has been instrumental in distinguishing the actions of different alpha 2 adrenergic subtypes .

Mechanism of Action

Target of Action

Imiloxan is a drug used in scientific research and acts as a selective antagonist for the α2B adrenergic receptor . The α2B adrenergic receptor is one of the three subtypes of α2 adrenergic receptors, which are part of the G protein-coupled receptor superfamily . These receptors play a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

As an antagonist, this compound binds to the α2B adrenergic receptor, preventing the normal ligands (such as norepinephrine) from binding to these receptors . This inhibits the normal function of the receptors, which is to mediate the inhibitory effect of norepinephrine on the release of neurotransmitters . Therefore, this compound can increase the release of neurotransmitters by blocking the inhibitory effect of norepinephrine .

Biochemical Pathways

It is known that α2 adrenergic receptors are involved in various physiological processes, including the regulation of neurotransmitter release, insulin secretion, and smooth muscle contraction . By antagonizing the α2B adrenergic receptor, this compound may affect these processes.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on the α2B adrenergic receptor . By blocking this receptor, this compound can modulate the release of neurotransmitters, potentially affecting various physiological processes regulated by these neurotransmitters .

Preparation Methods

The synthesis of Imiloxan involves several steps:

Chemical Reactions Analysis

Imiloxan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can also be reduced, although the specific conditions and products of this reaction are less documented.

    Substitution: this compound can participate in substitution reactions, particularly involving its imidazole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Imiloxan is unique due to its high selectivity for the alpha 2B adrenergic receptor. Similar compounds include:

This compound’s uniqueness lies in its ability to selectively target the alpha 2B adrenergic receptor, making it a valuable tool in scientific research .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-16-8-7-15-14(16)9-11-10-17-12-5-3-4-6-13(12)18-11/h3-8,11H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXABARREKCJULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CC2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045162
Record name Imiloxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81167-16-0
Record name Imiloxan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81167-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imiloxan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081167160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imiloxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMILOXAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ56PS1DWK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1-Ethyl-2-(1,4-benzodioxan-2-ylmethyl)imidazole hydrochloride (1.0 g) suspended in 50 ml of ether is stirred with excess dilute aqueous potassium carbonate solution until the salt is completely dissolved. The organic layer is then separated, washed twice with water, dried over magnesium sulfate and evaporated to yield 1-ethyl-2-(1,4-benzodioxan-2-ylmethyl)imidazole, m.p. 77°-78° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Imiloxan is an antagonist of α2-adrenoceptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: By blocking α2-adrenoceptors, this compound prevents the binding of agonists like norepinephrine. This can lead to various effects depending on the location and subtype of the α2-adrenoceptor involved. For example, blocking presynaptic α2-autoreceptors can enhance the release of norepinephrine. [, , , , , , , ]

A: While early research identified this compound as a selective α2B-adrenoceptor antagonist, later studies revealed that it interacts with other subtypes, particularly α2A-adrenoceptors, with varying affinities depending on the tissue and species. [, , , , , , , , , , , , , , , , , , ]

A: The molecular formula of this compound hydrochloride is C14H17N3O2 • HCl. Its molecular weight is 295.76 g/mol. []

A: While specific spectroscopic data is not provided in the provided research, conformational studies using AM1 and PM3 semiempirical molecular orbital methods have been conducted on this compound and its cation. []

ANone: The provided research focuses on this compound's pharmacological properties as an α2-adrenoceptor antagonist and doesn't offer insights into its material compatibility, stability under various conditions, or catalytic properties.

ANone: The provided research primarily focuses on the pharmacological characterization of this compound and doesn't delve into the SAR of the compound or the impact of specific structural modifications on its activity, potency, or selectivity.

A: The research primarily focuses on the pharmacological characterization of this compound. While one study mentions the instability and reactivity of some this compound metabolites in microsomal assays, it doesn't elaborate on the compound's inherent stability or strategies for its formulation. []

ANone: The provided research focuses on the pharmacological properties and doesn't provide information on SHE regulations related to this compound.

A: Research on healthy male volunteers indicates that after oral administration, this compound is rapidly absorbed and excreted primarily in urine within 24 hours. The main metabolic pathways involve oxidation of the benzodioxane and imidazoyl moieties, followed by conjugation with glucuronic acid and sulfate. []

A: Although not directly addressed in the provided research, one study using microsomal assays showed high protein covalent binding of this compound, suggesting potential for significant protein binding in vivo. []

ANone: The provided research primarily focuses on characterizing this compound's interactions with α2-adrenoceptors and doesn't address potential resistance mechanisms or cross-resistance with other compounds.

A: While one study mentions that this compound dosing led to hypersensitivity reactions in Phase 1 clinical trials, leading to discontinuation of its development, no further details are provided about the nature or severity of these reactions. []

ANone: The provided research primarily focuses on this compound's interaction with α2-adrenoceptors and doesn't provide information on these aspects.

ANone: The provided research primarily focuses on this compound's interaction with α2-adrenoceptors and doesn't provide information on these aspects.

ANone: The provided research primarily focuses on this compound's pharmacological characterization and doesn't offer comparisons to alternative compounds or potential substitutes.

ANone: The provided research primarily focuses on this compound's pharmacological characterization and doesn't provide information on these aspects.

A: this compound was developed as an α2-adrenoceptor antagonist for depression in the 1980s. []

A: Hypersensitivity reactions observed in Phase 1 clinical trials led to the discontinuation of this compound's development. []

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